{4-[(methylamino)methyl]phenyl}methanol hydrochloride
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Overview
Description
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl ring substituted with a methylamino group and a methanol group, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(methylamino)methyl]phenyl}methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-formylphenylmethanol.
Reductive Amination: The aldehyde group of 4-formylphenylmethanol is subjected to reductive amination using methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of {4-[(methylamino)methyl]phenyl}methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {4-[(Methylamino)methyl]phenyl}methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, lithium aluminum hydride can reduce it to the corresponding alcohol.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can be performed on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(methylamino)methyl]benzaldehyde.
Reduction: Formation of 4-[(methylamino)methyl]phenylmethanol.
Substitution: Formation of halogenated derivatives such as 4-[(methylamino)methyl]phenyl chloride.
Scientific Research Applications
Chemistry
In chemistry, {4-[(methylamino)methyl]phenyl}methanol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of {4-[(methylamino)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenyl ring provides a hydrophobic interaction surface, enhancing the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethylamino)methyl]phenylmethanol hydrochloride
- 4-[(Ethylamino)methyl]phenylmethanol hydrochloride
- 4-[(Propylamino)methyl]phenylmethanol hydrochloride
Uniqueness
Compared to its analogs, {4-[(methylamino)methyl]phenyl}methanol hydrochloride has a unique balance of hydrophilic and hydrophobic properties due to the presence of both the methylamino and methanol groups. This balance enhances its solubility and reactivity, making it more versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
194594-98-4 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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